![molecular formula C16H12Cl2O2S2 B14741626 2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone] CAS No. 5409-94-9](/img/structure/B14741626.png)
2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is an organic compound with the molecular formula C14H10Cl2O2S2. This compound is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond, with each phenyl group bearing an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] typically involves the reaction of 4-chloroacetophenone with sulfur sources under specific conditions. One common method is the oxidative coupling of 4-chloroacetophenone using sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, which may play a role in its biological activities. The chlorophenyl groups can interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Similar structure but with carboxylic acid groups instead of ethanone groups.
2,2’-Disulfanediylbis(4-chloroaniline): Contains amino groups instead of ethanone groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is unique due to the presence of ethanone groups, which impart distinct chemical properties and reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
5409-94-9 |
|---|---|
分子式 |
C16H12Cl2O2S2 |
分子量 |
371.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-2-oxoethyl]disulfanyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O2S2/c17-13-5-1-11(2-6-13)15(19)9-21-22-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChIキー |
HWLHHXIRZITARP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CSSCC(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


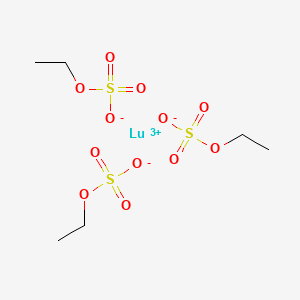
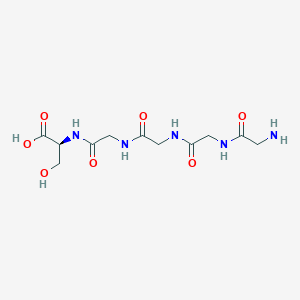
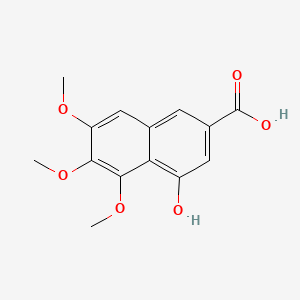
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
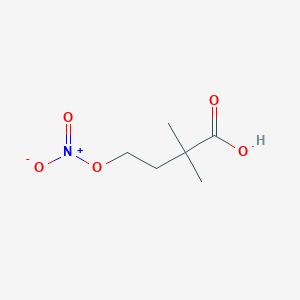
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
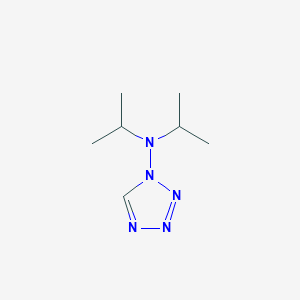
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
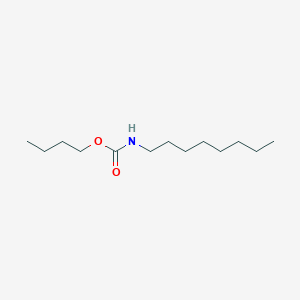

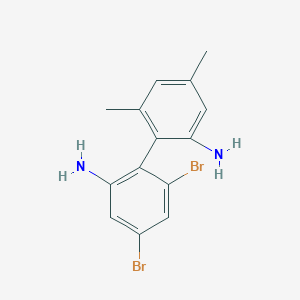
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
